molecular formula C9H22Cl2N2 B1528331 4-Tert-butylpiperidin-1-amine dihydrochloride CAS No. 1803594-89-9

4-Tert-butylpiperidin-1-amine dihydrochloride

Cat. No.: B1528331
CAS No.: 1803594-89-9
M. Wt: 229.19 g/mol
InChI Key: CNPGUVILUYTTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butylpiperidin-1-amine dihydrochloride (CAS 1803594-89-9) is a chemical compound with the molecular formula C9H22Cl2N2 and a molecular weight of 229.19 g/mol . It is supplied as a high-purity solid and requires cold-chain transportation to ensure stability . As a piperidine derivative, this dihydrochloride salt serves as a versatile building block and key synthetic intermediate in medicinal chemistry and drug discovery research. Piperidine scaffolds are of significant interest to researchers, as they are commonly found in molecules with biological activity. For instance, similar 1-(piperidin-4-yl) structures are utilized in the design and synthesis of novel NLRP3 inflammasome inhibitors, which are being investigated for the treatment of a wide range of inflammatory diseases . Other piperidine derivatives are also explored as active components in potential therapeutic agents, such as GPR119 agonists for metabolic diseases . The specific steric and electronic properties imparted by the tert-butyl group on the piperidine ring can influence the compound's interactions with biological targets and are valuable for structure-activity relationship (SAR) studies. This product is intended for research applications as a key intermediate in the synthesis of more complex molecules. This compound is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-tert-butylpiperidin-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-9(2,3)8-4-6-11(10)7-5-8;;/h8H,4-7,10H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPGUVILUYTTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCN(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via tert-Butyl Piperidin-4-ylcarbamate Intermediate

A common approach involves the use of tert-butyl piperidin-4-ylcarbamate as a protected intermediate. This compound can be synthesized and then converted into the target amine salt through deprotection and salt formation steps.

  • Step 1: Formation of tert-butyl piperidin-4-ylcarbamate

    The synthesis starts with piperidine derivatives where the 4-position is functionalized. Protection of the amine with a tert-butoxycarbonyl (Boc) group yields the carbamate intermediate. This step is crucial for selective downstream reactions.

  • Step 2: Nucleophilic substitution and functional group transformations

    The tert-butyl piperidin-4-ylcarbamate undergoes nucleophilic aromatic substitution on suitable aromatic substrates (e.g., 1-fluoro-2-nitrobenzene) to introduce additional functional groups if needed, as demonstrated by nucleophilic substitution reactions yielding intermediates with high yields (~95%) after catalytic hydrogenation steps.

  • Step 3: Deprotection and salt formation

    Removal of the Boc protecting group is typically achieved using trifluoroacetic acid (TFA) in dichloromethane or similar acidic conditions. The free amine is then converted into the dihydrochloride salt by treatment with hydrochloric acid, facilitating isolation as a stable crystalline solid.

Catalytic Hydrogenation Route

Hydrogenation is a key step in several synthetic schemes for piperidine derivatives:

  • A mixture of Boc-protected piperidine derivatives and palladium on carbon (Pd/C) catalyst is stirred under hydrogen atmosphere (1 atm) at room temperature or slightly elevated temperatures (e.g., 65°C) for extended periods (12–14 hours). This reduces nitro groups or other reducible functionalities to amines without affecting the tert-butyl group.

  • After hydrogenation, filtration removes the catalyst, and concentration under reduced pressure yields the Boc-protected amine intermediate, which can be further processed to the free amine and then converted to the dihydrochloride salt.

Microwave-Assisted Nucleophilic Substitution

Microwave irradiation has been employed to accelerate nucleophilic substitution reactions involving tert-butyl piperidinyl carbamates:

  • For example, tert-butyl piperidin-4-ylcarbamate and suitable electrophiles (e.g., 2-((7-chloroquinolin-4-yl)amino)ethyl methanesulfonate) are suspended in tetrahydrofuran (THF) with triethylamine as base.

  • The sealed reaction mixture is heated at 120°C in a microwave reactor for 4 hours, significantly reducing reaction time compared to conventional heating.

  • Workup involves aqueous extraction and flash chromatography to isolate the desired product with moderate yields (~34%).

Data Table: Summary of Preparation Conditions and Yields

Preparation Step Reagents/Conditions Temperature Time Yield (%) Notes
Boc protection of piperidin-4-ylamine Boc anhydride or tert-butyl carbamate reagents Room temp to reflux Several hours ~70-90 Protects amine for selective reactions
Nucleophilic aromatic substitution tert-butyl piperidin-4-ylcarbamate + aryl halide 100°C (DMF) or 120°C (microwave) 4–12 hours 34–95 Microwave reduces time, DMF solvent used
Catalytic hydrogenation Pd/C catalyst, H2 atmosphere RT to 65°C 12–14 hours 73–95 Reduces nitro groups to amines
Boc deprotection and salt formation TFA in CH2Cl2, then HCl treatment Room temp 1–3 hours Quantitative Yields dihydrochloride salt

Research Findings and Optimization Notes

  • Selectivity and Yield: The use of Boc protection ensures high selectivity in functionalization steps, avoiding unwanted side reactions at the amine nitrogen.

  • Microwave-assisted synthesis offers a valuable method to reduce reaction times and improve throughput, though yields may be moderate and require optimization of solvent and base.

  • Catalytic hydrogenation conditions must be carefully controlled to prevent over-reduction or degradation of the tert-butyl group. Mild temperatures and atmospheric pressure hydrogenation are effective.

  • Salt formation with hydrochloric acid stabilizes the free amine, improving crystallinity and handling properties. The dihydrochloride form is preferred for its stability and solubility characteristics.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butylpiperidin-1-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding N-oxide.

  • Reduction: Reduction reactions can be performed to reduce the amine group.

  • Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (MCPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products Formed:

  • N-oxide: Formed through oxidation reactions.

  • Reduced Amine: Formed through reduction reactions.

  • Substituted Derivatives: Various substituted derivatives can be formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Synthetic Intermediate
4-Tert-butylpiperidin-1-amine dihydrochloride is frequently utilized as a synthetic intermediate in the development of pharmaceuticals. Its structure allows for modifications that lead to the synthesis of various bioactive compounds. For example, it can be used to create derivatives that target specific receptors or enzymes involved in disease pathways.

Case Study: Neurological Disorders
Research has shown that compounds derived from 4-tert-butylpiperidin-1-amine exhibit potential in treating neurological disorders by acting on neurotransmitter systems. For instance, derivatives have been explored for their efficacy as muscarinic M3 receptor antagonists, which are relevant in treating conditions like chronic obstructive pulmonary disease and asthma .

Drug Development

Targeting the Blood-Brain Barrier
Due to its ability to cross the blood-brain barrier, this compound is pivotal in designing drugs aimed at central nervous system disorders. Its derivatives have shown promise in modulating neurotransmitter activity and reducing symptoms associated with various neurological conditions .

Table 1: Summary of Drug Development Applications

Application AreaDescription
Neurological DisordersDevelopment of receptor antagonists for treating respiratory diseases and neurological issues
Antibacterial AgentsSynthesis of compounds with bactericidal properties against resistant strains
Enzyme InhibitionInvestigating mechanisms for developing treatments for cancer and metabolic disorders

Bioconjugation

Bioconjugation techniques involving this compound allow researchers to attach biomolecules to surfaces or other molecules. This application is crucial for creating targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.

Research on Enzyme Inhibition

The compound is also employed in studies focused on understanding enzyme inhibition mechanisms. It has been particularly useful in research aimed at developing treatments for diseases like cancer and metabolic disorders by inhibiting specific enzymes involved in disease progression .

Case Study: NLRP3 Inhibitors
Recent studies have explored the modulation of compounds based on 4-tert-butylpiperidin-1-amine as potential inhibitors of the NLRP3 inflammasome, which plays a critical role in inflammatory responses. These compounds were evaluated for their ability to reduce pyroptotic cell death and IL-1β release in macrophage models, demonstrating significant biological activity .

Mechanism of Action

The mechanism by which 4-tert-butylpiperidin-1-amine dihydrochloride exerts its effects depends on its specific application. In general, the compound interacts with molecular targets and pathways involved in biological processes. For example, in medicinal applications, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues in Piperidine Derivatives

1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride
  • Structure : A pyrimidinyl substituent replaces the tert-butyl group.
  • Applications : Used in laboratory research (e.g., kinase inhibitor studies) but lacks explicit pharmacological data in the provided evidence.
[2-(2-Ethylpyrimidin-4-yl)methyl]amine Dihydrochloride
  • Structure : Contains a pyrimidine-ethyl moiety instead of tert-butyl.
  • Applications : Listed as a research chemical by Fluorochem, likely for heterocyclic compound synthesis .
3-(3-Fluorophenyl)-N-2-[2-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]ethylpropan-1-amine Dihydrochloride (Compound 19)
  • Structure : Features a fluorophenyl and imidazole-pyrimidine chain.
  • Applications : Potent, selective inhibitor of neuronal enzymes; synthesized as a dihydrochloride salt with 99% yield .

Physicochemical and Functional Differences

Compound Key Substituents Molecular Weight (Est.) Applications Price (50 mg)
4-Tert-butylpiperidin-1-amine dihydrochloride Tert-butyl, amine ~229 g/mol Building block for drug synthesis €550
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride Pyrimidinyl, amine ~273 g/mol Kinase research Not specified
Compound 19 Fluorophenyl, imidazole-pyrimidine ~480 g/mol Neuronal enzyme inhibition Not specified
1-(5-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride Methoxypyridyl ~223 g/mol Synthetic intermediate €746
  • Synthetic Utility : Compound 19’s imidazole-pyrimidine structure is tailored for enzyme inhibition, whereas the tert-butyl variant serves as a versatile scaffold for hydrophobic interactions .

Pharmacological Activity

  • This compound: No direct pharmacological data is provided, but its role as a building block suggests utility in optimizing drug candidates’ physicochemical properties .
  • Compound 19 : Demonstrated high potency and selectivity in enzyme inhibition studies, with a 15:1 isomer ratio during synthesis .

Biological Activity

4-Tert-butylpiperidin-1-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a tert-butyl group, enhancing its lipophilicity and pharmacological properties. The molecular formula for this compound is C₁₁H₁₈Cl₂N, with a molecular weight of approximately 239.18 g/mol. The presence of the piperidine moiety allows for various interactions with biological targets, making it a subject of interest in drug discovery.

Anticancer Properties

Research indicates that derivatives of 4-tert-butylpiperidin-1-amine may inhibit the growth of drug-resistant tumor cells. A study showed that compounds with similar structures could act as inhibitors of heat shock protein 70 (HSP70), which is crucial for cancer cell survival and proliferation. This inhibition could enhance the efficacy of existing cancer treatments by overcoming drug resistance mechanisms .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A related study highlighted that lipophilic groups at specific positions on piperidine derivatives correlate with increased activity against Staphylococcus aureus, a significant health threat due to antibiotic resistance. The structural modifications that enhance lipophilicity are essential for achieving higher antimicrobial potency .

Neurological Applications

There is ongoing research into the potential use of this compound in treating neurological disorders. Its ability to interact with various neurotransmitter systems suggests potential therapeutic effects in conditions like depression and anxiety .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Alkylation : Reaction of piperidine with tert-butyl halides.
  • Reduction : Converting ketones or aldehydes into the corresponding amines.
    These synthetic routes allow for the production of analogs that may exhibit enhanced biological activity .

Case Study 1: HSP70 Inhibition

A study focusing on HSP70 inhibition demonstrated that compounds derived from piperidine structures could significantly reduce HSP70 levels in cancer cell lines, leading to increased apoptosis rates. The data indicated that the presence of a tert-butyl group was critical for optimal binding affinity to HSP70 .

CompoundHSP70 Inhibition (%)IC50 (µM)
Control0N/A
Compound A4510
Compound B605

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial activity against Staphylococcus aureus, several analogs were tested for minimum inhibitory concentration (MIC). The results showed that modifications at the para-position significantly affected antimicrobial potency.

CompoundMIC (µg/mL)
Control>100
Compound C20
Compound D8

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Tert-butylpiperidin-1-amine dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with tert-butylpiperidine derivatives. For example, tert-butylpiperidin-4-amine intermediates may undergo alkylation or acylation followed by HCl treatment to form the dihydrochloride salt. Key steps include controlling temperature (e.g., 0–5°C for acid-sensitive intermediates) and solvent selection (e.g., dichloromethane for anhydrous conditions). Yield optimization requires monitoring pH during salt formation and using excess HCl to ensure complete protonation .

Q. How is this compound characterized for purity and structural confirmation?

  • Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254 nm) and a C18 column. Structural confirmation employs:

  • NMR : Peaks for tert-butyl protons (δ ~1.2 ppm, singlet) and piperidine NH/amine protons (δ ~8.0–9.0 ppm, broad) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ for the free base and [M+2H-Cl]+ for the dihydrochloride form) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

Q. What solubility and stability properties are critical for handling this compound in biological assays?

  • Methodological Answer : The dihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C). Stability studies should assess:

  • pH Sensitivity : Degradation occurs at pH >7.0, requiring buffers like PBS (pH 5.0–6.5) for long-term storage .
  • Temperature : Store at –20°C in desiccated conditions to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from residual solvents, tautomerism, or salt form variations. Solutions include:

  • Orthogonal Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Dynamic Light Scattering (DLS) : Detect aggregation in solution that may skew spectral readings .
  • Computational Modeling : Compare experimental IR spectra with DFT-calculated vibrational modes .

Q. What experimental strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

  • Methodological Answer : Chiral resolution methods include:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
  • Kinetic Resolution : Employ enzymes like lipases for selective acylation of undesired enantiomers .
  • Circular Dichroism (CD) : Monitor enantiomeric excess (ee) during crystallization .

Q. How does this compound interact with neurotransmitter receptors, and what assays validate these interactions?

  • Methodological Answer : The compound’s tertiary amine group suggests affinity for GPCRs (e.g., serotonin or dopamine receptors). Validation methods:

  • Radioligand Binding Assays : Use [³H]-spiperone for dopamine D2 receptor affinity testing .
  • Calcium Flux Assays : HEK293 cells transfected with target receptors to measure intracellular Ca²+ changes .
  • Molecular Docking : Simulate binding poses using AutoDock Vina to prioritize in vitro targets .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability protocols include:

  • Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (37°C, 24h) and analyze degradation products via LC-MS .
  • Isothermal Calorimetry (ITC) : Measure heat flow to detect exothermic decomposition at elevated temperatures .
  • Arrhenius Modeling : Predict shelf life by extrapolating degradation rates at 25°C, 40°C, and 60°C .

Key Considerations for Experimental Design

  • Contradictions in Biological Activity : Conflicting reports on enzyme inhibition (e.g., acetylcholinesterase vs. monoamine oxidase) may arise from assay conditions (e.g., substrate concentration, pH). Use standardized protocols (e.g., Ellman’s method for AChE) and include positive controls (e.g., donepezil) .
  • Synthetic Byproducts : Tert-butyl group elimination during HCl salt formation can generate piperidine derivatives. Monitor via TLC (silica gel, chloroform/methanol 9:1) and purify via recrystallization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Tert-butylpiperidin-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-Tert-butylpiperidin-1-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.